NAPHTHOL AS-TR ACETATE
Description
Historical Context of Naphthol Derivatives as Biochemical Probes and Stains
The use of naphthol derivatives as biochemical probes has a rich history rooted in the early development of histochemistry. A foundational moment was Paul Ehrlich's work in the late 19th century, which laid the groundwork for staining tissues to reveal their cellular components. jbuon.com His "NADI" reaction, published in 1885, used α-naphthol and dimethyl-p-phenylenediamine to produce a blue indophenol (B113434) dye, demonstrating oxidative processes within living tissues. researchgate.netscribd.com This was a pioneering step in enzyme histochemistry, establishing the principle of using a chemical reaction to visualize biological activity. researchgate.net
This concept evolved significantly with the introduction of the azo-dye technique for enzymes by Menten, Junge, and Green in 1944. researchgate.net They synthesized β-naphthyl phosphate (B84403) and used it with a diazonium salt to detect phosphatase activity. researchgate.net When the enzyme cleaved the phosphate group, the released naphthol would immediately couple with the diazonium salt, forming a brightly colored, insoluble azo dye at the site of the enzyme. researchgate.netalliedguru.comresearchgate.net This "simultaneous coupling" method offered much better localization than previous techniques.
However, early naphthol substrates had limitations, such as diffusion of the reaction product, leading to fuzzy localizations. This led to the development of the Naphthol AS series of compounds, which are arylides (anilides) of 3-hydroxy-2-naphthoic acid. oup.com These larger, more substantive molecules had a higher affinity for proteins, resulting in less diffusion and sharper, more precise localization of the final colored product. oup.com The development of these improved substrates, including various Naphthol AS phosphates, facilitated more accurate studies of enzyme distribution in tissues. researchgate.netoup.com
Positioning of Naphthol AS-TR Acetate (B1210297) within the Naphthol AS Substrate Family
The Naphthol AS family of substrates are all derivatives of a core chemical structure, 3-hydroxy-2-naphthoic acid anilide, also known as Naphthol AS. The "AS" designation originates from the German "Amid-Säure," meaning amide of an acid. The different members of this family are distinguished by substitutions on the anilide (phenylamine) ring, which alter their properties like substantivity, solubility, and the color of the final azo dye.
Naphthol AS-TR Acetate fits within this family as a specific variant designed for esterase detection. The "TR" in its name refers to the specific chemical group attached to the anilide nitrogen: a 4-chloro-2-methylphenyl group. chembk.com The base molecule, Naphthol AS-TR, is therefore systematically named N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide. chembk.com The "Acetate" part of the name indicates that the hydroxyl group on the naphthalene (B1677914) ring has been esterified with an acetate group.
This positions this compound alongside other well-known members of the Naphthol AS family, which are typically used as phosphate esters for phosphatase detection. For example:
Naphthol AS-MX: Features a 2,4-dimethylphenyl group.
Naphthol AS-BI: Contains a 5-chloro-2-methoxyphenyl group and is known for producing bleach-resistant dyes. oup.com
Naphthol AS-D: Has an unsubstituted phenyl group. nih.gov
The choice between these substrates often depends on the specific requirements of an experiment, such as the desired precision of localization or the pH of the reaction. oup.combas.bg Naphthol AS-TR and Naphthol AS-MX, for instance, are noted for providing very precise localizations of enzyme activity. oup.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | [3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate |
| CAS Number | 84100-16-3 |
| Molecular Formula | C20H16ClNO3 |
| Molecular Weight | 353.8 g/mol |
| Synonyms | 2-[N-(4-chloro-2-methylphenyl)carbamoyl]-3-naphthyl acetate; 3-(Acetyloxy)-N-(4-chloro-2-methylphenyl)-2-naphthalenecarboxamide |
Data sourced from multiple chemical suppliers.
Significance of Acetate Ester Substrates in Enzymology and Cellular Biology Research
Acetate ester substrates are fundamental tools in enzymology and cellular biology for the detection and quantification of esterase activity. wikipedia.orgontosight.ai Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, from neurotransmission (e.g., acetylcholinesterase) to lipid metabolism. wikipedia.orgnih.gov
The scientific utility of acetate ester substrates lies in their design as reporter molecules. In their intact ester form, these molecules are typically colorless or non-fluorescent. chemicalbook.comresearchgate.net However, when an esterase enzyme cleaves the acetate group, it releases a core molecule (the alcohol component) that is chromogenic or fluorogenic. ontosight.aichemicalbook.com This released product can either be directly visible or can react with another reagent, like a diazonium salt, to produce a stable, colored precipitate at the site of enzyme activity. researchgate.netresearchgate.net
This principle is widely applied in several research contexts:
Histochemistry: To visualize the specific locations of esterase activity within tissue sections, providing insights into cell function and metabolic status. nih.govnih.gov
Cell Viability Assays: Some acetate esters are cell-permeable and non-fluorescent until intracellular esterases cleave them, releasing a fluorescent product that is trapped within living cells. The resulting fluorescence is a marker of membrane integrity and metabolic activity. thermofisher.com
Enzyme Kinetics: By measuring the rate of color or fluorescence development, researchers can quantify enzyme activity in purified preparations or cell lysates, allowing for detailed biochemical characterization. nih.govresearchgate.net
This compound is a specific example of this class of reagents. nih.gov It is designed so that upon enzymatic hydrolysis of the acetate group by an esterase, the resulting Naphthol AS-TR molecule is liberated. This naphthol product can then couple with a diazonium salt to form an insoluble, intensely colored azo dye, enabling the precise visualization of esterase activity in its cellular context. nih.gov The diversity of esterases and the availability of a wide range of synthetic ester substrates provide a versatile toolkit for researchers to target and study specific enzymes in complex biological systems. pnas.org
Table 2: Examples of Acetate Ester Substrates in Research
| Substrate | Application | Principle of Detection |
|---|---|---|
| α-Naphthyl Acetate | General esterase histochemistry | Enzymatic release of α-naphthol, which couples with a diazonium salt to form a colored precipitate. researchgate.net |
| Naphthol AS-D Acetate | Histochemistry for specific esterases (e.g., in mononuclear phagocytes) | Release of Naphthol AS-D followed by azo-coupling. nih.gov |
| Fluorescein Diacetate (FDA) | Cell viability testing | Cleavage of acetate groups by intracellular esterases in living cells releases fluorescent fluorescein. thermofisher.com |
| p-Nitrophenyl Acetate | Spectrophotometric enzyme assays | Enzymatic hydrolysis releases p-nitrophenol, a yellow chromophore, allowing for kinetic measurements. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Naphthol |
| Dimethyl-p-phenylenediamine |
| Indophenol |
| β-Naphthyl phosphate |
| Naphthol AS |
| 3-Hydroxy-2-naphthoic acid anilide |
| N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide |
| Naphthol AS-MX |
| Naphthol AS-BI |
| Naphthol AS-D |
| Naphthol AS-D Acetate |
| α-Naphthyl Acetate |
| Fluorescein Diacetate |
| Fluorescein |
| p-Nitrophenyl Acetate |
| p-Nitrophenol |
Structure
3D Structure
Properties
IUPAC Name |
[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12-9-16(21)7-8-18(12)22-20(24)17-10-14-5-3-4-6-15(14)11-19(17)25-13(2)23/h3-11H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXGGLEFKLWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004376 | |
| Record name | 3-[(4-Chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-16-3 | |
| Record name | 3-(Acetyloxy)-N-(4-chloro-2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(4-Chloro-2-methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(4-chloro-2-methylphenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.611 | |
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Synthetic Methodologies and Chemical Derivatization of Naphthol As Tr Acetate
Synthetic Pathways for Naphthol AS-TR Acetate (B1210297)
The creation of Naphthol AS-TR Acetate is primarily centered around the strategic introduction of an acetyl group to the Naphthol AS-TR scaffold.
Acetylation Reactions of the Naphthol AS-TR Moiety
The direct acetylation of the hydroxyl group on the Naphthol AS-TR molecule is a key synthetic step. This transformation is typically achieved through reactions with acetylating agents. Common reagents for this purpose include acetic anhydride (B1165640) and acetyl chloride. google.commdpi.com The reaction can be performed in an aqueous medium, sometimes with the aid of a catalyst. researchgate.net
One documented method for the acetylation of similar naphthol compounds involves treating the naphthol with a base, such as sodium hydroxide, to increase the nucleophilicity of the hydroxyl group, followed by reaction with an acetylating agent like vinyl acetate. google.comprepchem.com This approach can be advantageous as it may proceed under milder conditions and potentially lead to cleaner product isolation. google.com The general conditions for such acetylations can vary, with temperatures up to 160°C being reported, though milder temperatures between 20°C and 70°C are often preferred. google.com
| Acetylating Agent | Catalyst/Conditions | Key Features |
| Acetic Anhydride | Aqueous medium, optional catalyst mdpi.comresearchgate.net | A common and effective method. |
| Acetyl Chloride | Typically in the presence of a base | A highly reactive acetylating agent. google.com |
| Vinyl Acetate | Base treatment of the naphthol precursor google.com | Allows for potentially milder reaction conditions. |
Strategies for Precursor Synthesis of the Naphthol AS-TR Scaffold
The Naphthol AS-TR scaffold, chemically known as N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide, is the essential precursor for this compound. chemodex.com Its synthesis is a multi-step process. The fundamental structure of naphthalene (B1677914) itself is confirmed through various synthetic routes, often involving cyclization reactions. nowgonggirlscollege.co.in
The synthesis of the Naphthol AS-TR scaffold generally involves the condensation of 3-hydroxy-2-naphthoic acid with 4-chloro-2-methylaniline. This amidation reaction forms the characteristic carboxamide linkage of the Naphthol AS series of compounds. The synthesis of related Naphthol AS derivatives often follows similar principles, where a substituted aniline (B41778) is reacted with 3-hydroxy-2-naphthoic acid.
Chemical Modification and Analog Synthesis of Naphthol AS-TR Derivatives
The versatile Naphthol AS-TR scaffold allows for a variety of chemical modifications to produce a range of derivatives with tailored properties.
Synthesis of Phosphorylated Naphthol AS-TR Analogues (e.g., Naphthol AS-TR Phosphate)
A significant derivative of Naphthol AS-TR is its phosphorylated analogue, Naphthol AS-TR Phosphate (B84403). This compound is synthesized by the phosphorylation of the hydroxyl group of Naphthol AS-TR. chemodex.comsmolecule.comnbs-bio.com A common method involves reacting Naphthol AS-TR with a phosphorylating agent like phosphoric acid or its derivatives. smolecule.com The reaction is often carried out in the presence of a catalyst such as pyridine, which facilitates the efficient conversion to the phosphate ester. smolecule.com This process has been documented as a preparative method for the localization of phosphatases. nih.gov
| Precursor | Reagent | Catalyst | Product |
| Naphthol AS-TR | Phosphoric acid or derivative smolecule.com | Pyridine smolecule.com | Naphthol AS-TR Phosphate |
Synthesis of Other Naphthol AS Derivatives with Modified Substrate Properties
The Naphthol AS framework can be modified to create a diverse library of derivatives with altered substrate characteristics. By varying the substituents on the aniline ring or the naphthalene core, chemists can fine-tune the electronic and steric properties of the molecule. For instance, the synthesis of Naphthol AS-MX involves the use of 2,4-dimethylaniline (B123086) instead of 4-chloro-2-methylaniline, resulting in a different substitution pattern on the anilide portion of the molecule. chemodex.com
The synthesis of various binaphthol derivatives through oxidative coupling of naphthol precursors catalyzed by chiral diamine-copper complexes has also been reported, highlighting the potential for creating stereochemically complex Naphthol AS analogues. acs.org Furthermore, the introduction of different functional groups, such as (meth)acrylate groups, onto bi-naphthol structures demonstrates the broad scope for creating derivatives with specific properties for various applications. google.com
Analytical Techniques for Structural Elucidation of this compound and its Derivatives
A suite of analytical techniques is essential for the confirmation of the chemical structure of this compound and its derivatives. These methods provide detailed information about the molecular framework and the presence of specific functional groups.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and its derivatives. plos.org For detailed structural confirmation, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H-NMR and ¹³C-NMR, provides precise information about the arrangement of atoms within the molecule. researchgate.netfrontiersin.org For example, in the ¹H-NMR spectrum of a Naphthol AS derivative, specific signals would correspond to the aromatic protons on the naphthalene and aniline rings, as well as the methyl and acetyl protons. frontiersin.org
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. researchgate.netfrontiersin.org Key vibrational frequencies would confirm the presence of the ester carbonyl group in this compound, as well as the amide functionality and the aromatic rings.
Mass Spectrometry (MS) , including high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight and elemental composition of the compound, further confirming its identity. researchgate.netfrontiersin.org
X-ray crystallography can provide the definitive three-dimensional structure of crystalline derivatives, offering unambiguous proof of their molecular architecture. frontiersin.org
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. plos.org |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed atomic arrangement and structural connectivity. researchgate.netfrontiersin.org |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). researchgate.netfrontiersin.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula determination. researchgate.netfrontiersin.org |
| X-ray Crystallography | Definitive three-dimensional molecular structure. frontiersin.org |
Enzymatic Hydrolysis and Substrate Specificity Studies
Investigation of Esterase Activity Using Naphthol AS-TR Acetate (B1210297) as a Substrate
Naphthol AS-TR acetate serves as a substrate for non-specific esterases, a diverse group of enzymes that catalyze the hydrolysis of ester bonds. The investigation of its interaction with these enzymes provides insights into their kinetic properties and substrate preferences.
Kinetic Characterization of Enzyme-Catalyzed Hydrolysis
The characterization of enzyme-catalyzed hydrolysis typically follows the Michaelis-Menten model, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Vmax represents the rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax.
While this compound is used in histochemical applications, detailed kinetic parameters such as Km and Vmax are not extensively documented in readily available literature. However, kinetic studies on analogous non-specific esterase substrates, such as alpha-naphthyl acetate, provide a framework for understanding this process. For example, one study on alpha-naphthyl acetate esterase (ANAE) purified from atta flour determined the Km and Vmax to be 9.765 mM and 0.084 mM/min, respectively tku.edu.tw. This type of analysis allows researchers to quantify the efficiency and capacity of an enzyme's catalytic activity with a given substrate.
Enzyme Affinity and Turnover Rate Determination
Specific data on the enzyme affinity and turnover rate for the hydrolysis of this compound are sparse. For comparison, kinetic analysis of alpha-naphthyl acetate esterase yielded a Vmax/Km ratio of 8.60 × 10⁻³ min⁻¹ tku.edu.tw. Determining these parameters for this compound would be crucial for quantitatively comparing its performance as an esterase substrate against other naphthyl acetates.
Comparative Analysis of Substrate Specificity with Other Naphthyl Acetates (e.g., Alpha-Naphthyl Acetate, Naphthol AS-D Acetate)
Different esterases exhibit varying specificities for different naphthyl acetate substrates. This selectivity is exploited in histochemistry to differentiate between various cell types or to study changes in enzyme expression. In a study of nonspecific esterases in mononuclear phagocytes, substrates including alpha-naphthyl acetate, Naphthol AS acetate, and Naphthol AS-D acetate were used to observe enzymatic activity during the progression of tuberculous lesions nih.gov.
The study found that the number of cells capable of hydrolyzing alpha-naphthyl acetate and Naphthol AS acetate increased for 2 to 4 weeks after infection nih.gov. In contrast, cells hydrolyzing Naphthol AS-D acetate appeared predominantly in the later, healing stages of the lesions, suggesting that this substrate is preferentially hydrolyzed by a different type of esterase, possibly a trypsin-like enzyme, associated with the healing process nih.gov. Alpha-naphthyl acetate is often considered a general, non-specific substrate for visualizing broad esterase activity alfa-chemistry.comwustl.edu. The choice of substrate can therefore significantly influence the interpretation of histochemical staining results.
| Substrate | Enzyme Target | Observed Application/Characteristic |
|---|---|---|
| Alpha-Naphthyl Acetate | Non-specific esterases | General substrate for broad esterase activity. Used to detect esterase in T-lymphocytes and monocytes alfa-chemistry.com. |
| Naphthol AS Acetate | Non-specific esterases | Activity patterns can be similar to alpha-naphthyl acetate in certain tissues nih.govresearchgate.net. Optimal pH for color reaction is between 7.3 and 8.4 researchgate.net. |
| Naphthol AS-D Acetate | Trypsin-like esterases | Preferentially hydrolyzed by mononuclear phagocytes in healing tuberculous lesions, indicating specificity for enzymes involved in later inflammatory stages nih.gov. |
Research on Phosphatase Activity Utilizing Naphthol AS-TR Phosphate (B84403) Derivatives
Naphthol AS-TR phosphate, a derivative of Naphthol AS-TR, is a key substrate for the detection of various phosphatases. It is used for the histochemical demonstration of both acid and alkaline phosphatase activity sigmaaldrich.comscientificlabs.co.uk.
Mechanisms of Alkaline Phosphatase (ALP) Activity Detection
Naphthol AS-TR phosphate is a water-soluble compound used as a chromogenic substrate to detect alkaline phosphatase (ALP) activity in biochemical assays and histochemistry medchemexpress.commedchemexpress.com. The detection mechanism is a two-step process. First, in an alkaline environment, ALP catalyzes the hydrolysis of the phosphate group from the Naphthol AS-TR phosphate molecule. This enzymatic reaction releases the highly reactive Naphthol AS-TR chemodex.com.
In the second step, the liberated Naphthol AS-TR immediately couples with a diazonium salt, such as Fast Red TR, which is present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye precipitate researchgate.net. The colored product deposits at the site of enzyme activity, allowing for the microscopic visualization and localization of ALP within cells and tissues. The intensity of the color is proportional to the level of enzyme activity.
Detection Principles for Acid Phosphatase (ACP) and Tartrate-Resistant Acid Phosphatase (TRAP)
The principle for detecting acid phosphatase (ACP) activity is analogous to that of ALP but is performed in an acidic buffer (e.g., pH 5.0) nih.govwustl.edu. ACP enzymes present in the tissue hydrolyze Naphthol AS-TR phosphate (or other Naphthol AS phosphates like Naphthol AS-BI phosphate), and the released naphthol derivative couples with a diazonium salt, such as hexazonium pararosanilin, to form a red azo dye indicating the enzyme's location wustl.edu.
Tartrate-Resistant Acid Phosphatase (TRAP or ACP5) is a specific isoenzyme of ACP that is highly expressed in bone-resorbing osteoclasts and some macrophages nih.gov. Its detection is crucial for studying bone metabolism. The detection principle for TRAP relies on the unique property of this isoenzyme to resist inhibition by tartrate. The assay is conducted in the presence of sodium tartrate sigmaaldrich.comresearchgate.net. While tartrate inhibits most other ACP isoenzymes, TRAP remains active and hydrolyzes the Naphthol AS-TR phosphate substrate. The subsequent coupling reaction produces a colored precipitate only at the sites of TRAP activity, allowing for its specific identification sigmaaldrich.com. To improve specificity for the TRAP isoform 5b, which is a marker for osteoclastic activity, Naphthol AS-BI phosphate is often used as a preferred substrate in conjunction with tartrate researchgate.netnih.gov.
Enzyme Inhibition Studies with Naphthol AS-TR Phosphate
Naphthol AS-TR phosphate has been identified as a significant inhibitor in crucial cellular processes, particularly those involving protein-protein interactions that are vital for gene transcription. Research has highlighted its role in disrupting the interaction between the cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP). This interaction is a key step in the activation of gene transcription in response to various signaling pathways.
Studies have shown that Naphthol AS-TR phosphate can effectively abolish the interaction between the KIX domain of CBP and the kinase-inducible domain (KID) of CREB. In proliferation assays involving various naphthol analogs, Naphthol AS-TR phosphate emerged as the most potent compound. nih.gov Its inhibitory activity was quantified with an IC50 value of 3.701 μmol/L in these assays. nih.gov
Further research into related naphthol compounds has provided additional insights into the mechanism of inhibition. A structurally similar compound, 2-naphthol-AS-E-phosphate (also known as KG-501), was found to disrupt the binding of phosphorylated CREB to the KIX domain of CBP. nih.gov The inhibitory constant (Ki) for this interaction was determined to be approximately 90 μM. nih.gov This particular inhibitor targets a surface on the KIX domain that includes the amino acid residue Arginine-600, which is critical for the CREB-CBP interaction. nih.gov When introduced to living cells, KG-501 was observed to disrupt the CREB:CBP complex, leading to a reduction in the induction of target genes following stimulation by a cAMP agonist. nih.gov
The inhibitory effects of these naphthol phosphate compounds underscore their potential as modulators of signal transduction pathways that rely on specific protein-protein interactions for their function.
Interactive Data Table: Inhibition Data for Naphthol Phosphate Derivatives
| Compound | Target Interaction | Parameter | Value |
| Naphthol AS-TR phosphate | KIX-KID | IC50 | 3.701 μmol/L |
| 2-Naphthol-AS-E-phosphate (KG-501) | pCREB-KIX (CBP) | Ki | ~90 μM |
Methodological Development and Advanced Assay Systems
Development of Spectrophotometric and Fluorometric Assays
The development of sensitive and reliable assays for enzyme activity is crucial in both research and diagnostics. Naphthol AS-TR acetate (B1210297) and related compounds have been instrumental in the creation of robust spectrophotometric and fluorometric detection methods.
Optimization of Chromogenic Detection Principles for Enzyme Activity Quantification
The fundamental principle behind chromogenic assays using naphthol-based substrates involves a two-step reaction. First, the target enzyme cleaves the ester bond of the Naphthol AS-TR acetate, releasing a naphthol moiety. Subsequently, this liberated naphthol immediately couples with a diazonium salt present in the reaction mixture, forming a highly colored and insoluble azo dye at the site of enzyme activity. sigmaaldrich.comalfa-chemistry.com The intensity of the resulting color is directly proportional to the enzymatic activity and can be quantified using spectrophotometry. nih.gov
Optimization of these assays has focused on several key parameters to enhance sensitivity, specificity, and reproducibility. This includes the selection of the appropriate diazonium salt, as different salts can influence the color and stability of the final azo dye. researchgate.netnih.gov For instance, Fast Blue BB salt and Fast Red Violet LB have been commonly employed in these reactions. sigmaaldrich.comnih.gov Furthermore, the pH of the reaction buffer is a critical factor that requires careful optimization to ensure maximal enzyme activity and efficient coupling of the azo dye. researchgate.netnih.gov The concentration of both the substrate and the diazonium salt are also fine-tuned to achieve optimal reaction kinetics and prevent substrate inhibition or non-specific color formation.
A key challenge in spectrophotometric quantification is maintaining the azo dye in a soluble form for accurate measurement. To address this, bovine serum albumin has been incorporated into the reaction mixture to keep the azo dye in solution, allowing for reliable spectrophotometric readings. researchgate.netnih.gov These optimization strategies have led to the development of continuous monitoring assays, where the formation of the diazo dye complex is recorded in real-time, providing valuable kinetic data. nih.gov
Table 1: Key Parameters for Optimization of Chromogenic Assays
| Parameter | Objective | Examples of Reagents/Conditions |
| Diazonium Salt | Achieve desired color and stability of the final product. | Fast Blue BB, Fast Red Violet LB, Hexazotized Pararosaniline |
| pH | Ensure optimal enzyme activity and coupling reaction. | pH range of 3.0 to 9.5, depending on the enzyme and diazonium salt. researchgate.netnih.gov |
| Substrate Concentration | Achieve maximal reaction velocity without substrate inhibition. | Varies depending on the specific enzyme and assay conditions. |
| Solubilizing Agent | Maintain the azo dye in solution for spectrophotometric analysis. | Bovine Serum Albumin |
Advancements in Fluorescence-Based Enzymatic Detection using Naphthol AS-TR Derivatives
While chromogenic assays are robust, fluorescence-based methods often offer superior sensitivity. Naphthol AS-TR itself is a fluorescent molecule, and this intrinsic property is harnessed in the development of fluorogenic assays. chemodex.com The principle behind these assays is that the esterified form of the substrate, this compound, is typically non-fluorescent or has low fluorescence. Enzymatic cleavage of the acetate group releases the highly fluorescent Naphthol AS-TR, resulting in a significant increase in fluorescence intensity that can be measured with a fluorometer. chemodex.com
Naphthol derivatives have been explored for their potential as fluorescent probes for detecting various ions and enzymatic activities. researchgate.netnih.gov The development of these probes often involves modifying the naphthol structure to enhance its photophysical properties, such as quantum yield and Stokes shift. nih.gov For instance, Naphthol AS-TR phosphate (B84403), a derivative of Naphthol AS-TR, serves as a fluorogenic substrate for phosphatases. chemodex.comsigmaaldrich.com Upon enzymatic removal of the phosphate group, the fluorescent Naphthol AS-TR is generated.
These fluorescence-based assays are particularly valuable for high-throughput screening applications and for detecting low levels of enzyme activity. scbt.com The high sensitivity of fluorescence detection allows for the use of smaller sample volumes and lower substrate concentrations, making these assays both cost-effective and suitable for precious samples.
Histochemical and Cytochemical Staining Protocols
The ability to visualize enzyme activity directly within cells and tissues provides invaluable spatial information. This compound and its analogs are central to many histochemical and cytochemical staining protocols.
Refinement of Simultaneous Coupling Azo Dye Techniques for Cellular and Tissue Analysis
The simultaneous coupling azo dye technique is a cornerstone of enzyme histochemistry. researchgate.netnih.gov In this method, tissue sections or cells are incubated in a solution containing the this compound substrate and a stable diazonium salt. sigmaaldrich.com Where the target enzyme is present, the substrate is hydrolyzed, and the liberated naphthol immediately reacts with the diazonium salt to form a brightly colored, insoluble precipitate at the site of the enzyme. sigmaaldrich.comalfa-chemistry.com This allows for the precise localization of enzymatic activity within the cellular or tissue architecture.
Refinements to this technique have focused on improving the localization accuracy and signal intensity. The choice of diazonium salt is critical, as it affects the color, substantivity (the tendency of the dye to bind to tissue components), and the size of the resulting dye precipitate. researchgate.net For example, hexazotized pararosaniline is a coupling agent that has been used in these staining protocols. researchgate.net The insolubility of the final azo dye is paramount to prevent diffusion artifacts and ensure sharp localization of the enzyme.
These techniques have been widely applied to differentiate cell types, for instance, in distinguishing between granulocytes and monocytes based on their esterase activity patterns. sigmaaldrich.com The resulting colored deposits can be visualized using standard light microscopy.
Optimization of Sample Preparation for Enzymatic Histochemistry
Proper sample preparation is crucial for preserving both tissue morphology and enzyme activity. For enzymatic histochemistry using this compound, this typically involves a fixation step to stabilize the cellular structures and prevent the diffusion of enzymes. sigmaaldrich.com
A common fixative is a mixture of citrate, acetone, and formaldehyde. sigmaaldrich.com The duration of fixation is a critical parameter that needs to be carefully controlled. Insufficient fixation can lead to poor morphological preservation and enzyme leakage, while over-fixation can inactivate the target enzyme. Following fixation, the samples are thoroughly rinsed to remove the fixative before proceeding with the staining protocol. sigmaaldrich.com For some applications, frozen sections are used to better preserve enzyme activity, which can be sensitive to the harsh conditions of paraffin (B1166041) embedding.
Table 2: Typical Steps in Sample Preparation for Enzymatic Histochemistry
| Step | Purpose | Typical Reagents |
| Fixation | Preserve tissue morphology and immobilize enzymes. | Citrate-Acetone-Formaldehyde solution |
| Rinsing | Remove residual fixative. | Deionized water |
| Incubation | Allow for the enzymatic reaction and color development. | Substrate solution containing this compound and a diazonium salt. |
| Counterstaining | Provide contrast to visualize the cellular context. | Hematoxylin or Methyl Green |
| Mounting | Prepare the slide for microscopic examination. | Aqueous mounting medium |
Integration with Advanced Microscopy Techniques
The versatility of Naphthol AS-TR derivatives extends to their use with advanced microscopy techniques. The development of fluorescent azo dyes from certain naphthol-diazonium salt combinations has enabled the visualization of enzyme activity using fluorescence microscopy. researchgate.net This approach offers higher sensitivity and the potential for multi-color imaging, allowing for the simultaneous detection of multiple targets.
The fluorescent products generated in these reactions can be excited at specific wavelengths, and their emission can be captured using sensitive detectors, providing high-resolution images of enzyme distribution. chemodex.comresearchgate.net This integration of enzymatic histochemistry with fluorescence microscopy opens up new avenues for studying the subcellular localization of enzymes and their role in complex biological processes.
Zymographic and Electrophoretic Applications for Enzyme Profiling
The utility of this compound in enzyme analysis is primarily documented in the field of cytochemistry, with foundational research demonstrating its capacity to identify specific enzyme activities. The core principle of its use involves the enzymatic cleavage of the acetate group from the Naphthol AS-TR molecule. This reaction, catalyzed by esterases, yields Naphthol AS-TR. The liberated Naphthol AS-TR is then available to react with a diazonium salt, which is simultaneously present in the incubation medium. This coupling reaction results in the formation of a highly colored, insoluble azo dye at the site of enzyme activity. This localized precipitation allows for the precise visualization of the enzyme's presence and distribution.
Detailed research into the application of this compound for enzyme detection was notably carried out in the study of embryonic development. In a 1978 study by Pavel Trávník, this compound was employed to demonstrate non-specific esterase activity in the cleaving rat ovum. researchgate.net This research highlighted the presence of an organophosphate-sensitive esterase that was highly active at a neutral pH of 7.0, while its activity was negligible at a more acidic pH of 5.6. researchgate.net This finding underscores the importance of pH in the enzymatic hydrolysis of this substrate and, consequently, in the accuracy of the assay.
The study by Trávník effectively utilized this compound alongside other substrates to characterize the esterase activity in early embryonic stages. researchgate.net The ability of the esterase to hydrolyze this compound, in conjunction with its response to varying pH levels and its sensitivity to organophosphates, provided a more detailed profile of the enzyme's characteristics.
The table below summarizes the substrates used in Trávník's research for the cytochemical demonstration of non-specific esterase in the cleaving rat ovum.
| Substrate | Enzyme Target | Key Finding in the Study |
| This compound | Non-specific Esterase | Hydrolyzed by an organophosphate-sensitive esterase, showing high activity at pH 7.0. researchgate.net |
| 1-Naphthyl Acetate | Non-specific Esterase | Also hydrolyzed by the same esterase, serving as a classic substrate for comparison. researchgate.net |
| 5-Br-indoxyl Acetate | Non-specific Esterase | Utilized to confirm the presence and activity of the non-specific esterase. researchgate.net |
While the primary documented use of this compound is in a cytochemical context, the underlying principles of enzymatic hydrolysis and chromogenic visualization are directly applicable to zymographic and electrophoretic techniques. In these methods, proteins are first separated by electrophoresis based on their size and charge. The gel is then incubated with a substrate solution containing this compound and a diazonium salt. In the regions of the gel where the esterase has migrated, the substrate is hydrolyzed, and the subsequent coupling reaction forms a colored band, thus revealing the position and, semi-quantitatively, the activity of the enzyme.
The specificity of this compound for particular esterase isoenzymes in a zymogram would depend on the specific characteristics of the isoenzymes present in the sample and the conditions of the assay, such as pH and the presence of any inhibitors or activators. The research by Trávník laid the groundwork for such applications by demonstrating the substrate's utility in differentiating enzyme activity based on pH sensitivity. researchgate.net
Applications of Naphthol As Tr Acetate and Its Derivatives in Biological Systems Research
Enzyme Localization and Distribution Studies in Normal and Pathological Tissues
The ability to pinpoint the location of specific enzymatic activity within tissues is fundamental to understanding cellular function and tissue architecture. Naphthol AS-TR acetate (B1210297) and its analogs are invaluable tools in this regard, offering a means to visualize the distribution of enzymes in both healthy and diseased states.
Assessment of Enzymatic Activity in Bone Metabolism and Mineralization
The process of bone remodeling, involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, is characterized by the localized activity of specific enzymes. Naphthol AS-TR phosphate (B84403), along with its derivatives such as Naphthol AS-BI phosphate and Naphthol AS-MX phosphate, are widely used as substrates for tartrate-resistant acid phosphatase (TRAP), a key enzyme expressed at high levels in osteoclasts. researchgate.netnih.gov The hydrolysis of these substrates at the site of TRAP activity results in the formation of an insoluble colored product, allowing for the precise visualization of osteoclasts within the bone matrix.
This histochemical staining is instrumental in studying the dynamics of bone resorption in various physiological and pathological contexts. For instance, the intensity of TRAP staining can provide a semi-quantitative measure of osteoclast activity and numbers, which is crucial for evaluating the effects of diseases like osteoporosis and the efficacy of therapeutic interventions aimed at modulating bone turnover. longdom.org Research has shown that TRAP isoform 5b is a potential serum marker for osteoclastic activity, and assays utilizing Naphthol AS-BI phosphate have been developed to specifically measure this isoform, offering a more targeted assessment of bone resorption. nih.gov
Table 1: Naphthol AS Derivatives in Bone Metabolism Research
| Naphthol AS Derivative | Target Enzyme | Application | Key Findings |
|---|---|---|---|
| Naphthol AS-TR phosphate | Tartrate-Resistant Acid Phosphatase (TRAP) | Histochemical localization of osteoclasts and chondroclasts. researchgate.net | Enables visualization of cells responsible for mineralized tissue resorption. researchgate.net |
| Naphthol AS-BI phosphate | TRAP isoform 5b | Specific biochemical assay for osteoclastic activity. nih.gov | Allows for the specific measurement of the osteoclast-derived TRAP isoform in serum. nih.gov |
| Naphthol AS-MX phosphate | Tartrate-Resistant Acid Phosphatase (TRAP) | Staining of osteoclasts in cultured cells and tissue sections. | Provides a reliable method for identifying and quantifying osteoclasts in vitro and in situ. |
Characterization of Enzyme Expression in Specific Cell Lineages (e.g., Lymphocytes, Monocytes, Osteoclasts, Epithelial Cells)
The enzymatic profile of a cell is a key determinant of its function and lineage. Naphthol AS-TR acetate and other naphthol derivatives are used to characterize the esterase and phosphatase activities of various cell types.
Lymphocytes and Monocytes: Alpha-naphthyl acetate esterase (ANAE) activity, detected using α-naphthyl acetate, is a well-established cytochemical marker for T-lymphocytes, which typically show a focal, dot-like staining pattern. In contrast, monocytes and macrophages exhibit a diffuse cytoplasmic staining pattern. This differential staining allows for the identification and enumeration of these cell populations in peripheral blood smears and tissue sections.
Osteoclasts: As mentioned previously, osteoclasts are rich in tartrate-resistant acid phosphatase (TRAP), and staining with Naphthol AS-TR phosphate is a standard method for their identification.
Epithelial Cells: Studies have also employed these substrates to investigate enzyme activity in epithelial tissues. For example, Naphthol AS-D chloroacetate esterase activity has been demonstrated in the granules of globule leukocytes within the tracheal epithelium of rats, serving as a specific marker for this cell type. jst.go.jp
Table 2: Enzyme Characterization in Various Cell Lineages
| Cell Lineage | Enzyme | Substrate | Staining Pattern/Significance |
|---|---|---|---|
| T-Lymphocytes | Alpha-naphthyl acetate esterase (ANAE) | α-Naphthyl acetate | Focal, dot-like staining; used as a T-cell marker. |
| Monocytes/Macrophages | Alpha-naphthyl acetate esterase (ANAE) | α-Naphthyl acetate | Diffuse cytoplasmic staining. |
| Granulocytes | Naphthol AS-D chloroacetate esterase | Naphthol AS-D chloroacetate | Specific for cells of the granulocytic lineage. |
| Osteoclasts | Tartrate-Resistant Acid Phosphatase (TRAP) | Naphthol AS-TR phosphate | Strong positive staining, indicating sites of bone resorption. researchgate.net |
| Globule Leukocytes (Tracheal Epithelium) | Naphthol AS-D chloroacetate esterase | Naphthol AS-D chloroacetate | Granular staining, serving as a cell-specific marker. jst.go.jp |
Enzyme Activity during Developmental Processes and Homeostasis (e.g., Odontogenesis, Osteogenesis)
The dynamic processes of tissue development and maintenance are orchestrated by precisely regulated enzymatic activities. Histochemical analyses using naphthol-based substrates have provided valuable insights into these processes.
In the context of odontogenesis , the development of teeth, studies have utilized α-naphthyl acetate to demonstrate the distribution of non-specific esterase activity in the dental and oral epithelium of guinea pig embryos. This research has shown distinct patterns of enzyme activity in post-secretory ameloblasts and the external cells of the reduced enamel epithelium, suggesting a role for these enzymes in tooth development and allowing for the histochemical discrimination of different dental epithelial cell types. genecards.org
During osteogenesis , or bone formation, the coordinated activity of osteoblasts and osteoclasts is essential. As detailed in section 5.1.1, the use of Naphthol AS-TR phosphate to identify osteoclasts is fundamental to studying the bone remodeling that is integral to both the development and lifelong maintenance of the skeleton.
Investigating Cellular Differentiation and Disease Markers
The expression and activity of certain enzymes can change significantly as cells differentiate and can be altered in disease states. Consequently, the detection of these enzymatic changes using substrates like this compound can serve as a valuable diagnostic and research tool.
Utilization in Lymphoid Cell Phenotyping and Malignancy Research
The differential expression of acid α-naphthyl acetate esterase (ANAE) in lymphocyte subpopulations is a cornerstone of hematopathology. As previously noted, the distinct focal staining pattern of ANAE in T-lymphocytes allows for their differentiation from B-lymphocytes, which are typically negative. This has been particularly useful in the characterization of lymphoid infiltrates and malignancies.
In the study of lymphoid malignancies, ANAE staining can aid in the classification of leukemias and lymphomas. For instance, T-cell acute lymphoblastic leukemia (T-ALL) cells often exhibit the characteristic focal ANAE positivity, which can help distinguish them from other forms of acute leukemia. researchgate.net Similarly, in non-Hodgkin's lymphomas, the pattern of ANAE staining can provide clues about the lineage of the malignant cells. aacrjournals.org However, it is important to note that in some neoplastic T-cell populations, ANAE activity may be reduced or absent, highlighting the need to use this marker in conjunction with other immunological and molecular techniques for a definitive diagnosis.
Table 3: ANAE Staining in Lymphoid Malignancies
| Lymphoid Malignancy | Typical ANAE Staining Pattern in Malignant Cells |
|---|---|
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Often positive with a focal, dot-like pattern. researchgate.net |
| B-Cell Chronic Lymphocytic Leukemia (B-CLL) | Typically negative. |
| Cutaneous T-Cell Lymphoma (Mycosis Fungoides) | Variable; may be positive but can also be negative in abnormal T-cells. |
| Non-B, Non-T Acute Lymphoblastic Leukemia | Negative. researchgate.net |
Analysis of Hydrolase Activity in Neoplastic Formations (e.g., Neuroectodermal Tumors)
The study of hydrolase activity in solid tumors can provide insights into their metabolic state and cellular differentiation. While specific, detailed research on the application of this compound for the analysis of hydrolase activity in neuroectodermal tumors is not extensively documented in the reviewed literature, the broader principle of using naphthol-based substrates to detect non-specific esterase activity in neoplastic tissues is established.
Non-specific esterase activity has been investigated in a variety of childhood solid tumors. For example, studies on neuroblastoma, a common pediatric neuroectodermal tumor, have utilized α-naphthyl acetate esterase staining to assess the degree of cellular differentiation, particularly in response to therapeutic agents. A more mature phenotype in neuroblastoma cells following treatment can be associated with increased esterase activity.
In the differential diagnosis of poorly differentiated "small round blue cell tumors," which includes neuroblastoma and other neuroectodermal tumors like Ewing's sarcoma, a panel of histochemical and immunohistochemical markers is typically employed. While non-specific esterase staining is part of this diagnostic armamentarium, its utility is often in conjunction with other markers to help delineate the cell of origin. For instance, strong non-specific esterase activity is more characteristic of monocytic lineages, and its absence or weak expression in a small round cell tumor might steer the diagnosis away from a myeloid sarcoma and towards other entities like neuroblastoma or lymphoma.
Further research is warranted to specifically explore the utility of this compound and other naphthol derivatives in characterizing the enzymatic landscape of neuroectodermal tumors, which could potentially reveal new diagnostic or prognostic markers.
Research on Microbial Enzyme Production and Regulation
This compound and its derivatives are valuable tools in the study of microbial enzyme production and regulation. These compounds primarily serve as chromogenic substrates for the detection and quantification of various hydrolytic enzymes. The enzymatic cleavage of the acetate group from the naphthol compound releases a naphthol derivative that can then couple with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity. This principle allows for the visualization and localization of enzyme production within microbial colonies or in liquid cultures.
While specific research focusing exclusively on this compound in microbial systems is limited in publicly available literature, the broader class of Naphthol AS acetates and similar derivatives has been instrumental in advancing our understanding of microbial enzymology. These studies often focus on esterases, a diverse group of enzymes that hydrolyze esters into an acid and an alcohol.
Detailed Research Findings:
Research in this area typically involves the use of Naphthol AS derivatives as substrates in histochemical or plate-based assays to screen for and characterize microbial enzymes. For instance, derivatives like Naphthol AS-D acetate have been employed to detect esterase activity. In a study on mononuclear phagocytes in tuberculous lesions, Naphthol AS-D acetate was used as a substrate to assay for nonspecific esterases, demonstrating the utility of this class of compounds in visualizing enzyme activity in biological samples. nih.gov While this study was not on microbes, the principles are transferable to microbial enzyme research.
The general methodology involves incorporating the Naphthol AS acetate derivative into a growth medium. Microbial colonies that produce the target esterase will hydrolyze the substrate, releasing the naphthol derivative. Subsequent addition of a diazonium salt results in the formation of a colored precipitate around the enzyme-producing colonies, allowing for their identification and isolation. This technique is particularly useful for screening large numbers of microbial isolates for specific enzymatic activities.
Furthermore, the intensity of the color produced can be quantified spectrophotometrically, providing a measure of the amount of enzyme produced. This quantitative aspect is crucial for studies on enzyme regulation, where researchers might investigate the effects of different growth conditions, inducers, or repressors on the level of enzyme expression. By comparing the enzyme activity under various conditions, insights into the regulatory mechanisms governing enzyme synthesis in microorganisms can be obtained.
For example, while not involving a Naphthol AS derivative, a study on an esterase from Bacillus licheniformis utilized p-nitrophenyl acetate to determine enzyme activity and purity. openmicrobiologyjournal.com This highlights a common approach where different ester substrates are used to characterize the substrate specificity of a purified microbial enzyme. Similar approaches can be, and likely are, employed with Naphthol AS substrates to delineate the substrate preferences of various microbial esterases.
Another related application is in the study of microbial degradation of complex molecules. For instance, the catabolism of 1-naphthol by Sphingobium sp. has been investigated. creative-enzymes.com Although this study focuses on the degradation of the naphthol moiety itself rather than its use as a reporter, it underscores the interaction of microbial enzymes with naphthol-related compounds.
The table below summarizes representative research where Naphthol derivatives and similar compounds have been used to study enzyme activity, illustrating the types of enzymes and organisms that can be investigated using these substrates.
| Naphthol/Related Substrate | Enzyme Studied | Organism/System Studied | Research Focus |
| Naphthol AS-D Acetate | Nonspecific Esterase | Rabbit Mononuclear Phagocytes | Histochemical localization of enzyme activity in tuberculous lesions. nih.gov |
| Naphthol AS-D Chloroacetate | Chloroacetate Esterase | Rat Tracheal Epithelium Globule Leucocytes | Cytochemical marker for specific cell types. |
| Naphthol AS-OL Acetate | Phosphatases | Not Specified | General substrate for phosphatase activity. |
| 1-Naphthol | Not applicable (Metabolite) | Sphingobium sp. | Coinducible catabolism and gene regulation of 1-naphthol degradation. creative-enzymes.com |
| p-Nitrophenyl Acetate | Esterase | Bacillus licheniformis | Purification and characterization of a microbial esterase. openmicrobiologyjournal.com |
Table 1. Examples of Naphthol Derivatives and Related Compounds in Enzyme Research
Mechanistic and Computational Investigations of Naphthol Derivatives
Theoretical Studies on the Reactivity and Reaction Mechanisms of Naphthol Compounds
Theoretical studies, particularly those employing quantum mechanics, offer a window into the intrinsic properties of naphthol compounds that govern their chemical behavior. Methods like Density Functional Theory (DFT) are used to analyze molecular structure, stability, and reactivity. bohrium.com
One key area of investigation is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scialert.net A smaller gap suggests that a molecule is more polarizable and more readily able to engage in chemical reactions, indicating higher reactivity. scialert.net
Molecular modeling analyses of naphthalene (B1677914) and its metabolites, such as naphthols and naphthoquinones, reveal that while the parent naphthalene molecule is kinetically less labile due to a large HOMO-LUMO gap, its metabolites are significantly more reactive. scialert.net For instance, studies show that naphthoquinones have much lower HOMO-LUMO energy differences, rendering them more reactive and potentially more toxic. scialert.net The distribution of electrostatic potential is also calculated to identify regions of negative charge, typically around oxygen atoms, which are crucial for intermolecular interactions. scialert.net Such theoretical calculations help elucidate the reaction mechanisms and relative stabilities of various naphthol derivatives, providing a foundational understanding for their biological activities. bohrium.comscialert.net
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling, especially molecular docking and molecular dynamics (MD) simulations, is a powerful technique for visualizing and understanding how naphthol derivatives interact with their biological targets, such as enzymes. nih.govfums.ac.ir These in silico methods predict the preferred binding orientation (pose) of a ligand within an enzyme's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. acs.orgresearchgate.net
Molecular docking studies have been successfully applied to various naphthol derivatives to elucidate their mechanism of action. For example, docking simulations of novel β-naphthol derivatives with enzymes like α-amylase and α-glucosidase have identified specific structural features responsible for potent inhibition. bohrium.com These models can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the naphthol compound and the amino acid residues of the target protein. nih.govresearchgate.net
In one study, docking of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives into their respective protein targets confirmed that their biological activity was supported by a network of hydrogen bonding and hydrophobic interactions within the active site. nih.govresearchgate.net Similarly, simulations have been used to predict the binding of naphthol azo-ligand complexes to bacterial enzymes, providing insight into their potential antibacterial properties. acs.org MD simulations can further refine these findings by modeling the dynamic behavior of the enzyme-ligand complex over time, offering a more realistic view of the conformational changes and stability of these interactions. fums.ac.irnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Naphthol AS-TR Analogues
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the key structural motifs of a compound that are responsible for its biological effects. For Naphthol AS derivatives, these studies involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. Naphthol AS-E, a compound closely related to Naphthol AS-TR, has been the subject of extensive SAR studies as an inhibitor of gene transcription mediated by the CREB (cyclic AMP-response element binding protein) protein. nih.govnih.gov
CREB-mediated gene transcription is activated through the interaction of the kinase-inducible domain (KID) of CREB with the KID-interacting (KIX) domain of the coactivator protein CBP. nih.gov Naphthol AS-E has been identified as a small molecule that binds to the KIX domain, thereby inhibiting the KIX-KID interaction and subsequent gene transcription. nih.gov
Substituent Position: Modifications at the para-position of the phenyl ring were generally favored over ortho- or meta-positions.
Substituent Properties: Small and electron-withdrawing groups at the para-position resulted in the most potent inhibition of the KIX-KID interaction. nih.govnih.gov For example, analogues with chloro (Cl) and cyano (CN) groups showed strong activity.
Steric Hindrance: Larger substituents, especially at the ortho-position, led to diminished activity, likely due to steric hindrance within the binding pocket. nih.gov
The inhibitory activities of several Naphthol AS-E analogues against the KIX-KID interaction and CREB-mediated gene transcription are summarized in the tables below. The data also includes their activity in inhibiting the growth of cancer cell lines (GI₅₀).
| Compound | Substituent (R) | KIX-KID Inhibition IC₅₀ (µM) | CREB Transcription Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 1a (Naphthol AS-E) | 4-Cl | 10.3 ± 0.6 | 2.29 ± 0.23 |
| 1b | H | >50 | 3.58 ± 0.44 |
| 1c | 2-Cl | 32.8 ± 1.2 | 10.3 ± 0.6 |
| 1d | 3-Cl | 15.2 ± 0.8 | 2.50 ± 0.11 |
| 1e | 4-F | 13.8 ± 0.9 | 3.16 ± 0.15 |
| 1f | 4-CN | 10.1 ± 0.5 | 2.28 ± 0.18 |
| 1g | 4-CH₃ | >50 | 4.52 ± 0.27 |
| 1h | 4-OCH₃ | >50 | 6.21 ± 0.45 |
| Compound | Substituent (R) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) |
|---|---|---|---|---|
| 1a (Naphthol AS-E) | 4-Cl | 4.8 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 |
| 1b | H | 10.2 ± 0.5 | 3.6 ± 0.2 | 2.8 ± 0.1 |
| 1d | 3-Cl | 5.6 ± 0.3 | 2.1 ± 0.1 | 1.9 ± 0.1 |
| 1e | 4-F | 8.5 ± 0.4 | 3.2 ± 0.2 | 2.5 ± 0.1 |
| 1f | 4-CN | 4.5 ± 0.2 | 1.6 ± 0.1 | 1.3 ± 0.1 |
| 1g | 4-CH₃ | 15.8 ± 0.8 | 5.5 ± 0.3 | 4.1 ± 0.2 |
| 1h | 4-OCH₃ | 20.1 ± 1.1 | 8.9 ± 0.5 | 6.3 ± 0.3 |
These SAR studies collectively demonstrate that the Naphthol AS scaffold is a viable template for developing potent inhibitors of CREB-mediated gene transcription, with a clear correlation between the inhibition of the KIX-KID interaction and anticancer activity. nih.gov
Emerging Research Areas and Future Perspectives for Naphthol As Tr Acetate
Design and Synthesis of Novel Naphthol AS-TR Acetate (B1210297) Analogues with Enhanced Sensitivity or Specificity
The core structure of Naphthol AS-TR acetate, N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, provides a versatile scaffold for chemical modification. Researchers are exploring the synthesis of novel analogues to enhance its properties for specific applications, focusing on improving sensitivity and enzyme specificity.
Strategies for Analogue Design:
The design of new this compound analogues often involves modifications at several key positions on the molecule to modulate its electronic and steric properties. These modifications can influence the substrate's affinity for the target enzyme, the quantum yield of the fluorescent product, and its spectral properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthalene (B1677914) ring or the anilide moiety can shift the excitation and emission wavelengths of the resulting naphthol product, potentially reducing background fluorescence and enhancing detection sensitivity. nih.govmdpi.com
Furthermore, altering the steric bulk of the substituents can influence the selectivity of the substrate for different esterase isoenzymes. By creating a library of analogues with varied structural features, it is possible to identify compounds that are preferentially hydrolyzed by specific esterases, enabling more precise localization and quantification of their activity. researchgate.net The synthesis of such derivatives often follows established organic chemistry principles, starting from 3-hydroxy-2-naphthoic acid and introducing modifications through multi-step reaction sequences. nih.gov
Table 1: Potential Modifications of the this compound Scaffold and Their Intended Effects
| Modification Site | Type of Modification | Potential Effect |
| Naphthalene Ring | Introduction of electron-donating groups (e.g., -OCH3) | Increased fluorescence quantum yield |
| Naphthalene Ring | Introduction of electron-withdrawing groups (e.g., -NO2) | Shift in excitation/emission spectra |
| Anilide Ring | Alteration of substituent size and electronics | Modulation of enzyme specificity |
| Acetate Group | Replacement with other acyl groups | Altered substrate affinity and hydrolysis rate |
Recent research into the synthesis of various naphthol derivatives has demonstrated the feasibility of creating a diverse range of compounds with tailored biological activities, including enzyme inhibition. researchgate.net This body of work provides a strong foundation for the rational design of this compound analogues with superior performance characteristics for enzymatic assays. The overarching goal is to develop a palette of fluorogenic substrates that can be used to dissect the complex roles of different esterases in health and disease with greater precision.
Integration with High-Throughput Screening Platforms for Enzyme Inhibitor Discovery
The search for novel enzyme inhibitors is a cornerstone of drug discovery. High-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid screening of vast libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target. nih.gov this compound and its analogues are well-suited for integration into HTS workflows for the discovery of esterase inhibitors due to their fluorogenic nature.
Assay Principle in HTS:
In a typical HTS assay using this compound, the substrate is incubated with the target esterase in the presence of a library of test compounds. The enzymatic hydrolysis of the acetate group releases the fluorescent naphthol product. A decrease in the fluorescence signal compared to a control reaction (without an inhibitor) indicates that the test compound is inhibiting the enzyme's activity. The fluorescence intensity can be rapidly and automatically measured in multi-well plate formats, making the assay amenable to large-scale screening campaigns. nih.govresearchgate.netmdpi.com
Advantages for HTS:
The use of fluorogenic substrates like this compound in HTS offers several advantages:
High Sensitivity: Fluorescence-based assays are generally more sensitive than colorimetric assays, allowing for the use of lower enzyme and substrate concentrations, which can reduce costs and minimize the potential for compound interference. rsc.org
"Turn-On" Signal: The assay generates a fluorescent signal upon enzymatic activity, resulting in a high signal-to-noise ratio.
Homogeneous Format: The assay can be performed in a single well without the need for separation steps, simplifying the workflow and reducing the potential for errors.
The development of robust and validated HTS assays is a critical step in the drug discovery pipeline. nih.gov The straightforward and sensitive nature of the enzymatic reaction with this compound makes it an attractive tool for identifying novel esterase inhibitors that could have therapeutic potential in a variety of diseases.
Exploration of this compound in Advanced Imaging Modalities
While this compound has a long history of use in conventional fluorescence microscopy for localizing esterase activity, its fluorescent properties also make it a candidate for exploration in more advanced imaging modalities. These cutting-edge techniques offer significantly improved resolution and provide more detailed insights into the subcellular localization and dynamics of enzyme activity.
Super-Resolution Microscopy:
Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), can overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nih.gov The development of photoactivatable or photoswitchable fluorescent probes is key to these technologies. While Naphthol AS-TR itself is not inherently photoactivatable, the principle of designing probes that become fluorescent upon enzymatic activation and can then be localized with high precision is an active area of research. researchgate.net Future work could focus on developing this compound analogues that, upon enzymatic cleavage, produce a fluorophore compatible with super-resolution techniques, allowing for the mapping of esterase activity at an unprecedented level of detail.
Fluorescence Lifetime Imaging (FLIM):
Fluorescence lifetime imaging (FLIM) is another powerful imaging technique that measures the decay rate of fluorescence, which is sensitive to the local microenvironment of the fluorophore. nih.gov This can provide information about factors such as ion concentrations, pH, and molecular binding events, independent of the fluorophore concentration. researchgate.netmicroscopyfocus.com The fluorescence lifetime of the naphthol product generated from this compound could potentially be used to probe the intracellular environment where esterase activity is occurring. researchgate.net For example, changes in the fluorescence lifetime could indicate alterations in the local cellular environment associated with disease states. This would add another layer of information to the spatial localization of enzyme activity provided by traditional intensity-based imaging. nih.gov
The exploration of this compound and its derivatives in these advanced imaging modalities holds the promise of providing a more dynamic and detailed understanding of the role of esterases in cellular processes.
Q & A
Basic Research Questions
Q. What is the chemical structure and key physicochemical properties of Naphthol AS-TR Acetate, and how do these influence its role in biochemical assays?
- Answer : this compound (CAS 35245-26-2) has the molecular formula C20H17NO4 and a molecular weight of 335.35 g/mol . Its structure includes a naphthalene ring conjugated with an acetoxy group and a carboxamide moiety linked to a 2-methoxyphenyl group. This configuration enables it to act as a chromogenic substrate for enzymes like alkaline phosphatase (ALP), where enzymatic cleavage releases a colored product detectable via spectrophotometry . Key properties include solubility in organic solvents (e.g., dimethyl sulfoxide) and stability at -20°C for long-term storage .
Q. What standardized protocols exist for using this compound in phosphatase activity assays?
- Answer : In ALP assays, this compound is typically dissolved in DMSO and mixed with a buffer (e.g., Tris-HCl, pH 8.6) containing the enzyme. The reaction is incubated at 37°C for 15–30 minutes, followed by spectrophotometric detection at 520–560 nm . For histochemical localization, tissue sections are incubated with the substrate in the presence of a diazonium salt (e.g., Fast Red TR), which couples with the hydrolyzed naphthol to form an insoluble, colored precipitate at enzyme-active sites .
Q. How should researchers handle and store this compound to ensure experimental reproducibility?
- Answer : The compound is light-sensitive and hygroscopic. Store aliquots in airtight containers at -20°C to prevent hydrolysis of the acetate group . Before use, equilibrate to room temperature in a desiccator. For aqueous solutions, prepare fresh and avoid prolonged exposure to alkaline conditions (>pH 9), which may degrade the substrate .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to minimize non-specific staining in histochemical studies?
- Answer : Non-specific staining often arises from endogenous phosphatases or spontaneous hydrolysis. To mitigate this:
- Pre-treat tissue sections with levamisole (an ALP inhibitor) or sodium fluoride (acid phosphatase inhibitor) to block non-target enzymes .
- Use enzyme-specific buffers : For ALP, employ pH 9.4 Tris buffer; for acid phosphatase, use pH 5.0 acetate buffer .
- Include a negative control omitting the substrate to confirm specificity .
Q. What computational tools can predict the interaction between this compound and target enzymes?
- Answer : Molecular docking simulations (e.g., AutoDock Vina ) and molecular dynamics (MD) software (e.g., GROMACS ) can model substrate-enzyme interactions. For example:
- Dock the acetate group into the ALP active site to assess hydrogen bonding with catalytic residues (e.g., Ser102 in human ALP) .
- MD simulations can evaluate stability of the enzyme-substrate complex under physiological conditions .
- Validation : Compare computational results with experimental kinetic data (e.g., Km and Vmax) to refine models .
Q. How do variations in pH and temperature affect the stability and reactivity of this compound?
- Answer :
- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 6–7.5). Above pH 8, the acetoxy group undergoes hydrolysis, reducing substrate efficacy .
- Thermal Stability : At 25°C, aqueous solutions degrade by ~5% per hour; at 4°C, degradation slows to <1% per hour .
- Methodological Adjustment : Pre-chill reagents and use ice baths during preparation to minimize thermal degradation .
Q. What strategies resolve contradictions in data when using this compound across different experimental models?
- Answer : Discrepancies may arise from differences in enzyme isoforms or assay conditions. To address this:
- Standardize Protocols : Use purified enzyme isoforms (e.g., tissue-nonspecific ALP vs. intestinal ALP) to isolate variables .
- Cross-validate with Alternative Substrates : Compare results with p-nitrophenyl phosphate (pNPP) to confirm enzyme activity trends .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., buffer composition, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
